Bis(2-(dicyclohexylphosphino)ethyl)amine

Beschreibung

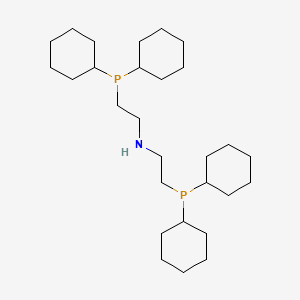

Bis(2-(dicyclohexylphosphino)ethyl)amine (C₂₈H₅₃NP₂, MW 465.67) is a tridentate ligand featuring two dicyclohexylphosphino groups and a central amine bridge. It is widely used in coordination chemistry and catalysis due to its ability to stabilize transition metals and modulate reactivity through steric and electronic effects . The compound is commercially available (e.g., Alfa Aesar) or synthesized via literature methods . Its melting point ranges between 64–69°C, and its structure includes bulky dicyclohexyl substituents that influence catalytic performance in hydrogenation and related reactions .

Structure

2D Structure

Eigenschaften

IUPAC Name |

2-dicyclohexylphosphanyl-N-(2-dicyclohexylphosphanylethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H53NP2/c1-5-13-25(14-6-1)30(26-15-7-2-8-16-26)23-21-29-22-24-31(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h25-29H,1-24H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQJIHPKBLHGKJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)P(CCNCCP(C2CCCCC2)C3CCCCC3)C4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H53NP2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50728924 | |

| Record name | 2-(Dicyclohexylphosphanyl)-N-[2-(dicyclohexylphosphanyl)ethyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50728924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

550373-32-5 | |

| Record name | 2-(Dicyclohexylphosphanyl)-N-[2-(dicyclohexylphosphanyl)ethyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50728924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction of Ethylenediamine with Dicyclohexylphosphine Chloride

One classical method involves the nucleophilic substitution of ethylenediamine with dicyclohexylphosphine chloride under inert atmosphere conditions:

- Procedure: Ethylenediamine is reacted with two equivalents of dicyclohexylphosphine chloride in an aprotic solvent such as tetrahydrofuran (THF) or toluene.

- Conditions: The reaction is carried out under nitrogen or argon atmosphere to prevent oxidation, typically at low to moderate temperatures (0–50°C).

- Base Addition: A base such as triethylamine or sodium hydride is often added to neutralize the generated HCl and drive the reaction forward.

- Workup: After completion, the reaction mixture is quenched with water, extracted with an organic solvent, and purified by column chromatography or recrystallization.

This method yields this compound with good purity and yield.

Use of Dialkylphosphine-Borane Complexes

A more recent and efficient approach involves the use of dialkylphosphine-borane complexes as protected phosphine sources:

- Synthesis of Phosphine-Borane Complex: Dicyclohexylphosphine is first converted to its borane-protected form to enhance stability.

- Coupling Reaction: The protected phosphine-borane is reacted with an oxazolidinone derivative or a related amine precursor in the presence of a base.

- Deprotection: The borane group is removed under mild conditions (e.g., treatment with amines or mild reducing agents) to liberate the free phosphine ligand.

- Advantages: This method improves handling safety and yields, as the borane complex prevents oxidation and polymerization of phosphines.

This method is described in patent literature, showing efficient production of N,N-bis(2-dialkylphosphinoethyl)amine derivatives including the dicyclohexylphosphino variant.

Chiral Variants and Stereoselective Syntheses

For chiral versions of this compound, optically pure amines such as (R)- or (S)-sec-butylamine are used as starting materials:

- Method: The chiral amine is reacted with dicyclohexylphosphine derivatives under inert atmosphere.

- Outcome: The resulting ligands retain chirality and are useful in asymmetric catalysis.

- Characterization: These ligands and their metal complexes have been characterized by multinuclear NMR and X-ray crystallography, confirming the stereochemistry and ligand coordination modes.

Typical Reaction Conditions and Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Toluene, THF, dichloromethane | Aprotic, inert solvents preferred |

| Atmosphere | Nitrogen or argon | To prevent phosphine oxidation |

| Temperature | 0–80 °C | Controlled to avoid side reactions |

| Base | Triethylamine, sodium hydride, or sodium carbonate | Neutralizes HCl, facilitates substitution |

| Reaction Time | Several hours to overnight | Depends on reactivity of starting materials |

| Workup | Aqueous quench, organic extraction, purification | Column chromatography or recrystallization |

Summary Table of Preparation Routes

Research Findings and Notes

- The bulky dicyclohexyl groups confer significant steric hindrance, enhancing the ligand’s ability to stabilize metal centers and influence catalytic activity.

- The phosphine-borane complex approach is advantageous for industrial scale-up due to improved handling and reduced side reactions.

- Chiral variants synthesized via optically pure amines have been extensively studied in asymmetric catalysis, showing distinct coordination behavior and catalytic properties.

- Reaction optimization often focuses on temperature control, choice of base, and solvent to maximize yield and purity while minimizing oxidation.

Analyse Chemischer Reaktionen

Types of Reactions: Bis(2-(dicyclohexylphosphino)ethyl)amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Substitution: It can participate in substitution reactions where the phosphine ligands are replaced by other ligands.

Common Reagents and Conditions:

Oxidizing Agents: Such as hydrogen peroxide or oxygen for oxidation reactions.

Substitution Reagents: Various metal complexes can be used for substitution reactions.

Major Products:

Phosphine Oxides: Formed during oxidation.

Metal Complexes: Formed during substitution reactions.

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

DCPEA is primarily utilized as a ligand in transition metal-catalyzed reactions. Its ability to stabilize metal centers allows for various catalytic processes, including:

- Hydrogenation Reactions : DCPEA has been used in catalytic hydrogenation, facilitating the reduction of alkenes and ketones through the formation of metal-hydride complexes.

- Cross-Coupling Reactions : It plays a crucial role in coupling reactions such as Suzuki and Heck reactions, where it aids in the formation of carbon-carbon bonds by stabilizing palladium or nickel catalysts.

- Dehydrogenation Processes : Research indicates that DCPEA can be employed in cobalt-catalyzed dehydrogenation reactions, releasing hydrogen gas from alcohols and amines .

Material Science

In materials science, DCPEA is explored for its potential in synthesizing novel organometallic compounds. Its coordination properties enable the development of new materials with tailored electronic and optical properties. For example:

- Metal-Organic Frameworks (MOFs) : The ligand's ability to form stable complexes with various metals can be harnessed to create MOFs, which have applications in gas storage, separation processes, and catalysis.

Biological and Medicinal Chemistry

While the biological applications of DCPEA are still under exploration, its derivatives show promise in medicinal chemistry:

- Metal Ion Interactions : DCPEA's capacity to chelate metal ions may influence biological pathways by modulating enzyme activity or cellular processes. Studies suggest it could affect signal transduction pathways and gene expression .

- Pharmaceutical Applications : Investigations into its derivatives indicate potential uses in drug design, particularly in targeting specific enzymes or receptors involved in disease mechanisms.

Case Study 1: Cobalt-Catalyzed Dehydrogenation

In a study published on cobalt-catalyzed dehydrogenation reactions, DCPEA was utilized as a ligand to facilitate the release of hydrogen from alcohols. The research highlighted its effectiveness in forming stable cobalt complexes that enhance reaction rates while minimizing side reactions .

Case Study 2: Cross-Coupling Reactions

DCPEA has been employed in various cross-coupling reactions involving palladium catalysts. Studies demonstrate that the ligand significantly improves yields and selectivity compared to other phosphine ligands due to its steric bulk and electronic properties .

Wirkmechanismus

The mechanism of action of Bis(2-(dicyclohexylphosphino)ethyl)amine primarily involves its role as a ligand. It coordinates with metal centers, facilitating various catalytic processes. The compound’s phosphine groups donate electron density to the metal, stabilizing the metal-ligand complex and enhancing its reactivity .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs with Varying Alkyl Substituents

The bis(phosphinoethyl)amine framework allows for systematic variation of substituents. Key analogs include:

*PNPiPr is often supplied as a 10% w/w solution in THF .

Key Observations :

- Steric Effects: Dicyclohexyl and di-t-butyl substituents introduce significant bulk, which can stabilize metal centers but may reduce turnover numbers (TONs) in certain reactions. For example, a tetradentate NP3 ligand with dicyclohexyl groups showed a TON of 384 in hydrogenation, compared to 846 for a diphenyl-substituted analog .

- Electronic Effects : Electron-donating alkyl groups (e.g., diethyl) enhance metal electron density, favoring oxidative addition steps, while bulky groups (e.g., dicyclohexyl) hinder substrate access .

Catalytic Performance in Hydrogenation Reactions

Amide Hydrogenation

- This compound: When coordinated to cobalt, this ligand enabled hydrogenation of amides to alcohols and amines under mild conditions (25–60°C) .

Alkene and Diene Hydrogenation

- Selectivity Issues: Cobalt complexes with this compound lacked selectivity between mono- and disubstituted alkenes, whereas silicon-based reductants achieved terminal alkene specificity .

- Steric Hindrance : Bulky dicyclohexyl groups in tetradentate ligands reduced TONs compared to less hindered analogs, highlighting the trade-off between stability and activity .

Comparison with Tetradentate Ligands

In contrast, the tridentate dicyclohexyl ligand demonstrated efficacy in cobalt-catalyzed reactions, suggesting denticity and metal center compatibility are critical .

Physical and Solubility Properties

Biologische Aktivität

Bis(2-(dicyclohexylphosphino)ethyl)amine (often abbreviated as bis-DCP) is a bidentate ligand with significant applications in coordination chemistry and catalysis. Its unique structure, featuring two dicyclohexylphosphino groups, allows for versatile interactions with metal ions and biomolecules, leading to various biological activities. This article explores the biological activity of bis-DCP, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

Chemical Structure

The molecular formula for bis-DCP is . Its structure can be represented as follows:

Mechanisms of Biological Activity

- Ligand Properties :

-

Cellular Interactions :

- The compound influences cellular processes such as signal transduction and gene expression. Its interaction with proteins can modulate cellular responses, leading to alterations in metabolism and growth.

- Enzymatic Activity :

Table 1: Summary of Biological Activities

Case Study 1: Enzymatic Activity

In a study investigating the effects of bis-DCP on enzymatic reactions, it was found that the compound significantly increased the reaction rates of certain metalloproteins. The study reported a notable enhancement in catalytic efficiency when bis-DCP was used as a ligand in metal complexes, demonstrating its potential as a catalyst in biochemical reactions .

Case Study 2: Cytotoxic Effects

Research evaluating the cytotoxic effects of bis-DCP derivatives on cancer cell lines revealed that certain modifications to the compound could enhance its antiproliferative properties. The IC50 values indicated moderate cytotoxicity against various cancer cell types, suggesting that while some derivatives are effective, careful consideration of dosage is necessary to avoid adverse effects .

Dosage Effects

The biological effects of bis-DCP are dose-dependent:

- Low Doses : At lower concentrations, bis-DCP exhibits beneficial effects on enzymatic activity and cellular functions.

- High Doses : Higher concentrations can lead to cytotoxicity and disruption of normal cellular processes, emphasizing the importance of dosage in therapeutic applications .

Metabolic Pathways

Bis-DCP participates in several metabolic pathways by interacting with key enzymes and cofactors. Its role as a ligand allows it to influence metabolic fluxes and affect the levels of various metabolites within cells.

Transport and Distribution

Within biological systems, bis-DCP's transport is facilitated by interactions with specific transporters and binding proteins. This aspect is crucial for its localization within cells and tissues, impacting its overall biological efficacy .

Q & A

Q. Q: What are the standard synthetic routes for preparing Bis(2-(dicyclohexylphosphino)ethyl)amine, and how are intermediates characterized?

A: The compound is typically synthesized via a two-step process:

Phosphine Substitution : Reacting dicyclohexylphosphine with a dihaloethane derivative (e.g., 1,2-dichloroethane) under inert conditions (argon/nitrogen) to form the bisphosphine intermediate.

Amine Coupling : Introducing the ethylamine backbone via nucleophilic substitution or reductive amination.

Characterization :

- NMR Spectroscopy : P NMR confirms phosphine coordination (δ ~10–20 ppm for dicyclohexylphosphino groups) .

- X-ray Crystallography : Used to resolve steric effects of the dicyclohexyl groups and amine geometry .

- Elemental Analysis : Validates purity (>98% by GC) .

Ligand Design and Coordination Chemistry

Q. Q: How does the steric bulk of dicyclohexyl groups influence metal-ligand coordination in catalytic systems?

A: The dicyclohexyl groups create a highly electron-rich, sterically hindered environment:

- Steric Effects : The cyclohexyl moieties enforce a specific coordination geometry, favoring low-coordinate metal centers (e.g., Ru or Pd).

- Electronic Effects : Electron-donating phosphine groups stabilize electron-deficient metal complexes, enhancing catalytic activity in redox reactions.

Example : In ethanol dehydrogenation, Ru complexes with this ligand exhibit higher turnover frequencies due to improved oxidative stability .

Advanced Catalytic Applications

Q. Q: What methodologies are used to evaluate this compound in asymmetric catalysis?

A: Key approaches include:

Chiral Induction : Modifying the ligand with chiral auxiliaries (e.g., sec-butyl groups) to test enantioselectivity in C–C coupling reactions .

Kinetic Studies : Monitoring reaction rates under varying ligand/metal ratios to identify optimal catalytic conditions.

Computational Modeling : DFT calculations predict ligand-metal interaction energies and transition states, guiding experimental design .

Stability and Handling Protocols

Q. Q: What precautions are critical for handling air-sensitive derivatives of this ligand?

A:

- Storage : Under inert gas (argon) at –20°C to prevent oxidation of phosphine groups .

- Handling : Use gloveboxes or Schlenk lines for synthesis and purification.

- Decomposition Risks : Oxidized phosphine byproducts (e.g., phosphine oxides) can form exothermically; monitor via P NMR for quality control .

Data Contradictions in Catalytic Performance

Q. Q: How can researchers resolve discrepancies in catalytic efficiency reported across studies?

A:

Reproducibility Checks : Ensure consistent ligand purity (>95% by GC) and anhydrous reaction conditions .

Metal Source Variability : Compare catalytic activity using identical metal precursors (e.g., RuCl₃ vs. Ru(acac)₃).

Operando Spectroscopy : Use in-situ IR or XAS to detect transient intermediates that may explain divergent outcomes .

Ligand Modification Strategies

Q. Q: What synthetic strategies enable functionalization of the ethylamine backbone for tailored applications?

A:

- N-Functionalization : React the primary amine with electrophiles (e.g., alkyl halides) to introduce substituents.

- Cross-Coupling : Palladium-catalyzed Buchwald-Hartwig amination to install aryl/heteroaryl groups.

- Spectroscopic Validation : H/C NMR tracks amine modification, while MS confirms molecular weight .

Comparative Analysis with Analogues

Q. Q: How does this ligand compare to Bis(2-diisopropylphosphinoethyl)amine in catalysis?

A:

Safety and Waste Management

Q. Q: What protocols ensure safe disposal of ligand byproducts?

A:

- Neutralization : Treat phosphine-containing waste with aqueous H₂O₂ to oxidize residues to non-toxic phosphates.

- Regulatory Compliance : Follow EPA guidelines for hazardous organophosphorus waste (Category D003) .

- Documentation : Maintain SDS records for audit trails, including reaction scale and byproduct quantities .

Computational Screening for New Applications

Q. Q: How can molecular modeling predict novel uses for this ligand?

A:

Docking Studies : Simulate ligand-metal binding affinities for unexplored metals (e.g., Ir, Co).

Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization.

Machine Learning : Train models on existing catalytic data to forecast performance in C–H activation or CO₂ reduction .

Advanced Spectroscopic Techniques

Q. Q: What advanced methods characterize dynamic ligand behavior in solution?

A:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.